molecular formula C8H12BrN3 B8194443 6-Bromo-N-(tert-butyl)pyrazin-2-amine

6-Bromo-N-(tert-butyl)pyrazin-2-amine

Cat. No.: B8194443
M. Wt: 230.11 g/mol
InChI Key: TWJYVMVWXGQNPI-UHFFFAOYSA-N
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Description

6-Bromo-N-(tert-butyl)pyrazin-2-amine is a brominated pyrazine derivative featuring a tert-butylamine substituent at the 2-position of the pyrazine ring.

The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Bromine at the 6-position enhances electronic effects, making the compound a candidate for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

6-bromo-N-tert-butylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJYVMVWXGQNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-(tert-butyl)pyrazin-2-amine typically involves the bromination of N-(tert-butyl)pyrazin-2-amine. One common method includes the reaction of N-(tert-butyl)pyrazin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-N-(tert-butyl)pyrazin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(tert-butyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized pyrazine derivatives with different functional groups.

    Reduction Products: Reduced pyrazine derivatives with altered oxidation states.

Scientific Research Applications

6-Bromo-N-(tert-butyl)pyrazin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(tert-butyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The pyrazine ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
6-Bromo-N-(tert-butyl)pyrazin-2-amine Br (C6), tert-butyl (N2) ~230.1 (calculated) High lipophilicity, steric hindrance N/A
6-Bromo-5-methylpyrazin-2-amine Br (C6), methyl (C5) 204.03 (C₅H₆BrN₃) Reduced steric bulk, lower stability
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine Br (C5), TMS-ethynyl (C3) 300.22 (C₉H₁₀BrN₃Si) Electron-withdrawing group, cross-coupling utility
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine Br (C5), phenylpyrrolidine (C3) 319.21 Bulky substituent, potential bioactivity
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine Br (C5), tert-butyl (N), methyl (C3) 243.15 (C₁₀H₁₅BrN₂) Pyridine core, tert-butyl amine

Key Observations :

  • Electronic Effects : Bromine at the 6-position (vs. 5-position in analogs) alters electronic density, affecting regioselectivity in cross-coupling reactions .
  • Functionalization Potential: The TMS-ethynyl group in 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine enables further alkyne-based modifications, a feature absent in the tert-butyl derivative .

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